

physical and chemical properties of 2-(3-Bromophenyl)oxirane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromophenyl)oxirane

Cat. No.: B143765

[Get Quote](#)

An In-depth Technical Guide to 2-(3-Bromophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)oxirane, also known as 3-bromostyrene oxide, is an epoxide derivative of brominated styrene. Its chemical structure, featuring a reactive oxirane ring and a substituted aromatic moiety, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. The strained three-membered ether ring renders the molecule susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions that are fundamental in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of **2-(3-Bromophenyl)oxirane**, including detailed experimental protocols and an exploration of its chemical reactivity.

Core Properties of 2-(3-Bromophenyl)oxirane

This section summarizes the key physical and chemical identifiers for **2-(3-Bromophenyl)oxirane**.

Property	Value
CAS Number	28022-44-8
Molecular Formula	C ₈ H ₇ BrO
Molecular Weight	199.04 g/mol [1]
Appearance	Typically a colorless liquid or solid, depending on purity [1]

Physicochemical Data

The following table outlines the key physicochemical properties of **2-(3-Bromophenyl)oxirane**.

Property	Value
Density	1.596 g/cm ³
Boiling Point	249.4 °C at 760 mmHg
Flash Point	99 °C
Solubility	No quantitative data is readily available. It is expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran (THF), and other common non-polar and polar aprotic solvents.

Chemical Reactivity and Synthesis

2-(3-Bromophenyl)oxirane is a reactive intermediate, a characteristic primarily attributed to the strained oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form β-substituted alcohols.[\[1\]](#) The presence of the bromine atom on the phenyl ring also offers a site for further functionalization through various cross-coupling reactions.

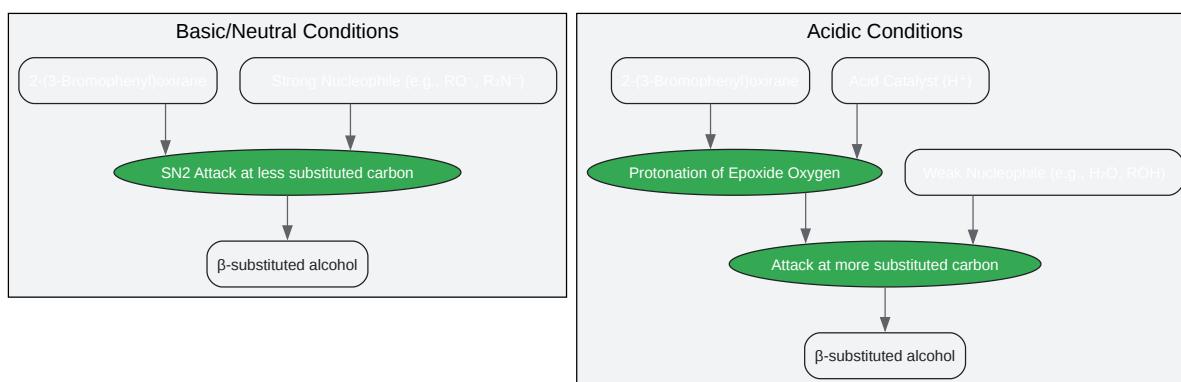
Synthesis

A common and efficient method for the synthesis of **2-(3-Bromophenyl)oxirane** is the epoxidation of 3-bromostyrene. This reaction is typically carried out using a peroxy acid, such

as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

Synthesis of 2-(3-Bromophenyl)oxirane

[Click to download full resolution via product page](#)


A simplified workflow for the synthesis of **2-(3-Bromophenyl)oxirane**.

Reactivity: Ring-Opening Reactions

The primary mode of reactivity for **2-(3-Bromophenyl)oxirane** involves the nucleophilic opening of the epoxide ring. This reaction can be catalyzed by either acid or base, and the regioselectivity of the attack (i.e., which of the two carbons of the epoxide is attacked) depends on the reaction conditions and the nature of the nucleophile.

- Under basic or neutral conditions (SN2-type reaction): Strong, anionic nucleophiles will typically attack the less sterically hindered carbon of the epoxide.
- Under acidic conditions (SN1-like reaction): The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Nucleophilic Ring-Opening of 2-(3-Bromophenyl)oxirane

[Click to download full resolution via product page](#)

Comparison of ring-opening mechanisms under different conditions.

Experimental Protocols

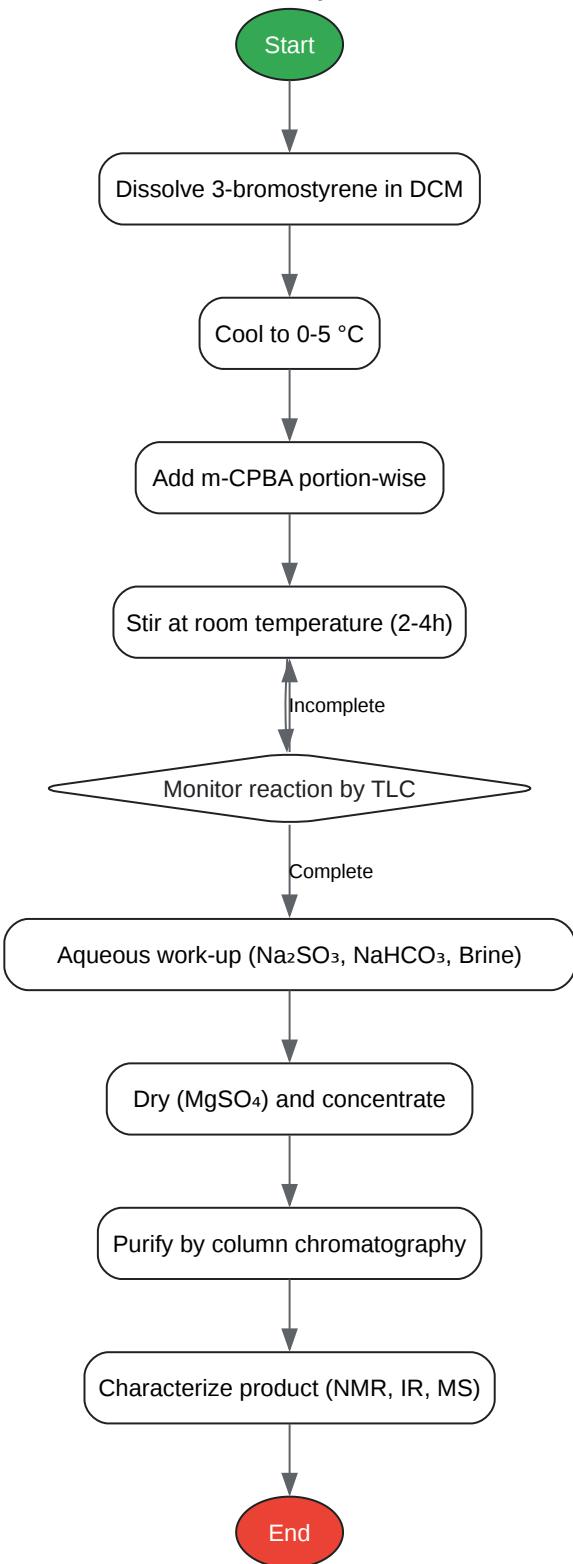
Synthesis of 2-(3-Bromophenyl)oxirane via Epoxidation of 3-Bromostyrene

This protocol describes a general procedure for the synthesis of **2-(3-Bromophenyl)oxirane**.

Materials:

- 3-Bromostyrene
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography


Procedure:

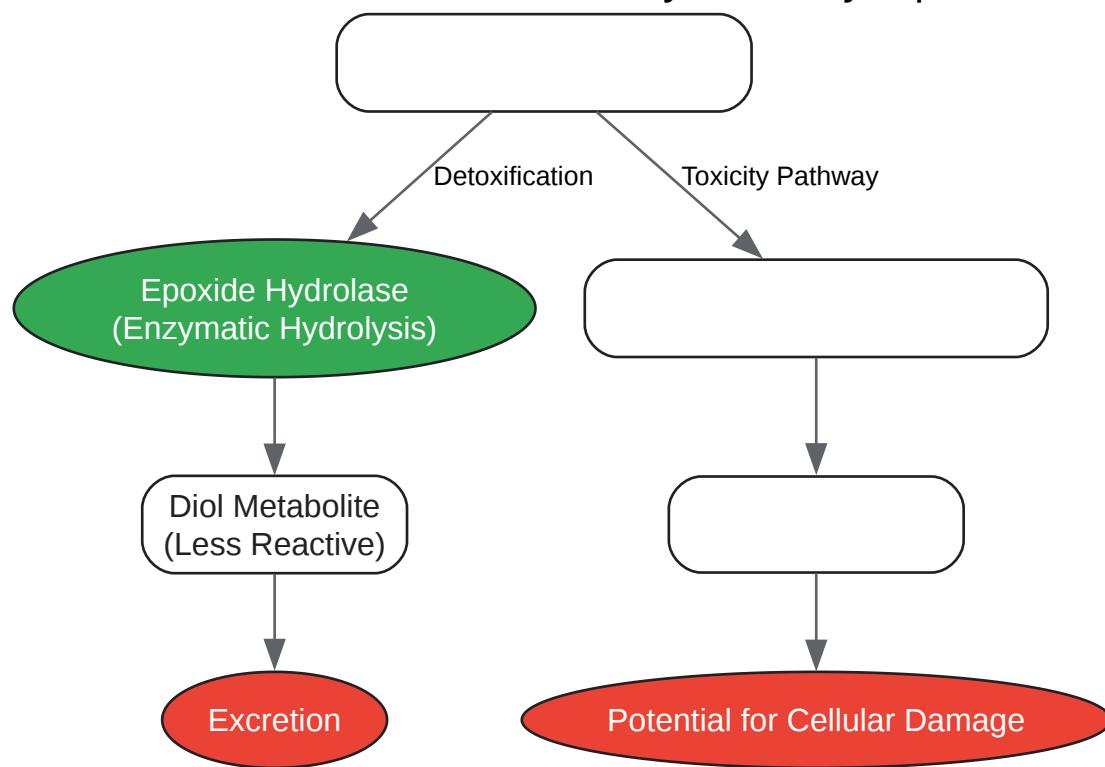
- Reaction Setup: In a round-bottom flask, dissolve 3-bromostyrene (1.0 equivalent) in dichloromethane.
- Addition of m-CPBA: Cool the solution in an ice bath and add m-CPBA (1.1 to 1.5 equivalents) portion-wise over a period of 30-60 minutes, maintaining the temperature below 5 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.
- Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

- Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)


A flowchart of the synthesis and purification process.

Biological Context and Potential Signaling Pathway Interactions

While specific signaling pathways for **2-(3-Bromophenyl)oxirane** are not well-documented in publicly available literature, its identity as an electrophilic epoxide suggests potential interactions with biological macromolecules. Epoxides are known to be reactive towards nucleophilic sites in proteins and DNA.^[2] This reactivity is central to both their utility in bioconjugation and their potential for toxicity.

The metabolism of xenobiotic epoxides is a critical detoxification pathway in many organisms. A key enzyme family involved in this process is the epoxide hydrolases, which catalyze the hydrolysis of the epoxide to the corresponding diol, a typically less reactive and more water-soluble compound that can be more easily excreted.

Generalized Metabolic Pathway of an Aryl Epoxide

[Click to download full resolution via product page](#)

A diagram illustrating the potential metabolic fate of an aryl epoxide.

Conclusion

2-(3-Bromophenyl)oxirane is a versatile chemical intermediate with well-defined reactivity centered around its epoxide functionality. Its synthesis is readily achievable through standard epoxidation procedures. While its specific biological roles are an area for further investigation, its chemical nature as an electrophilic epoxide places it within a class of compounds with known interactions with biological systems, primarily through enzymatic detoxification pathways and potential covalent modification of macromolecules. This guide provides a foundational understanding of this compound for researchers in organic synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(3-Bromophenyl)oxirane (EVT-1207074) | 131567-05-0 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 2-(3-Bromophenyl)oxirane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143765#physical-and-chemical-properties-of-2-3-bromophenyl-oxirane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com